molecular formula C13H19N3O6 B12903266 Ethyl ((6-(2-(2-methoxyethoxy)ethoxy)-4-pyrimidinyl)amino)oxoacetate CAS No. 75274-28-1

Ethyl ((6-(2-(2-methoxyethoxy)ethoxy)-4-pyrimidinyl)amino)oxoacetate

Cat. No.: B12903266
CAS No.: 75274-28-1
M. Wt: 313.31 g/mol
InChI Key: GAVDJFCUKYTIKS-UHFFFAOYSA-N
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Description

Ethyl 2-((6-(2-(2-methoxyethoxy)ethoxy)pyrimidin-4-yl)amino)-2-oxoacetate is a chemical compound with a complex structure that includes a pyrimidine ring substituted with ethoxy and methoxy groups.

Preparation Methods

The synthesis of Ethyl 2-((6-(2-(2-methoxyethoxy)ethoxy)pyrimidin-4-yl)amino)-2-oxoacetate typically involves multi-step organic reactions. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity .

Chemical Reactions Analysis

Ethyl 2-((6-(2-(2-methoxyethoxy)ethoxy)pyrimidin-4-yl)amino)-2-oxoacetate can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 2-((6-(2-(2-methoxyethoxy)ethoxy)pyrimidin-4-yl)amino)-2-oxoacetate has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.

    Industry: It is used in the synthesis of materials with specific properties, such as polymers and coatings

Mechanism of Action

The mechanism of action of Ethyl 2-((6-(2-(2-methoxyethoxy)ethoxy)pyrimidin-4-yl)amino)-2-oxoacetate involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in DNA replication, thereby exhibiting anticancer properties .

Properties

CAS No.

75274-28-1

Molecular Formula

C13H19N3O6

Molecular Weight

313.31 g/mol

IUPAC Name

ethyl 2-[[6-[2-(2-methoxyethoxy)ethoxy]pyrimidin-4-yl]amino]-2-oxoacetate

InChI

InChI=1S/C13H19N3O6/c1-3-21-13(18)12(17)16-10-8-11(15-9-14-10)22-7-6-20-5-4-19-2/h8-9H,3-7H2,1-2H3,(H,14,15,16,17)

InChI Key

GAVDJFCUKYTIKS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)NC1=CC(=NC=N1)OCCOCCOC

Origin of Product

United States

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